molecular formula C5H5N3O B1283407 Pyrimidine-2-carboxamide CAS No. 88511-48-2

Pyrimidine-2-carboxamide

Cat. No.: B1283407
CAS No.: 88511-48-2
M. Wt: 123.11 g/mol
InChI Key: FUXJMHXHGDAHPD-UHFFFAOYSA-N
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Description

Pyrimidine-2-carboxamide is an aromatic heterocyclic compound with the molecular formula C5H5N3O. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. This compound is known for its diverse pharmacological properties and is used in various scientific research applications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine-2-carboxamide typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method is the reaction of 2-chloropyrimidine with ammonia or amines to form the carboxamide derivative. Another approach involves the cyclization of appropriate precursors under specific conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The use of catalysts and solvents may also be involved to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different pharmacological properties .

Scientific Research Applications

Pyrimidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of nucleotides and nucleosides, which are essential for DNA and RNA synthesis.

    Medicine: It has been investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Uniqueness: Pyrimidine-2-carboxamide is unique due to its specific ring structure and the presence of the carboxamide group, which imparts distinct chemical and pharmacological properties. Its ability to participate in a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .

Properties

IUPAC Name

pyrimidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c6-4(9)5-7-2-1-3-8-5/h1-3H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXJMHXHGDAHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50878771
Record name 2-PYRIMIDINECARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88511-48-2
Record name 2-PYRIMIDINECARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of seven-membered ring-pyrimidine mesylate 2 (6 g) in EtOH (80 mL) was added 4-fluorobenzylamine (5.060 g). The resulting solution was reflux for 8 h. (100% conversion by HPLC). The reaction mixture was concentrated to about 20 mL total volume, and 80 mL of EtOAc was added. To the resulting solution was added 20% brine (15 mL), 4 N HCl (15 mL), and water 10 mL). After a phase cut, the aqueous layer was back-extracted with EtOAc (25 mL). The combined organic layers were washed with 4 N HCl: 20% brine (1:1, 3×15 mL), brine (15 mL). The organic solution was concentrated to a total volume about 30 mL. Hexane (70 mL) was slowly added to the solution over 1 h. The resulting slurry was aged at 0-5° C. for 1 h. The crystalline solid was filtered off, washed with hexane:EtOAc (4:1, 50 mL), dried under vacuum with nitrogen sweep to afford seven-membered ring-pyrimidine amide 10 (5.30 g, 86%, HPLC>97A %). 1H NMR (CDCl3, 400 MHz) δ: 11.85 (br s, 1H), 7.84 (br s, 0.5H), 7.68 (br s, 0.5H), 7.31 (m, 2H), 7.04 (m, 2H), 5.40-4.90 (m, 2H), 4.53 (m, 2H), 3.38 (m, 1H), 2.87 (s, 3H), 2.20-2.15 (m, 3H), 1.90-1.40 (m, 3H), 1.37 (s, 9H).
Name
pyrimidine mesylate
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying the coordination chemistry of 2-pyrimidinecarboxamide with metal ions like silver and cadmium?

A1: Investigating the interaction of 2-pyrimidinecarboxamide with metal ions is crucial for several reasons. Firstly, it provides insights into the coordination behavior of this ligand, revealing its potential to form complexes with different metal centers. This understanding is essential for designing new materials with tailored properties. For instance, the study ["Ribbon structure of the coordination polymer of silver trifluoroacetate with 2-pyrimidinecarboxamide"] [] investigated the formation of a coordination polymer, demonstrating the ability of 2-pyrimidinecarboxamide to act as a bridging ligand. This has implications for creating materials with unique structural arrangements and potential applications in areas like catalysis and sensing. Similarly, the research on its interaction with cadmium [] broadens the understanding of its coordination capabilities with various metals.

Q2: Can you elaborate on the structural features of 2-pyrimidinecarboxamide and its coordination with silver as reported in the research?

A2: While the provided abstract doesn't offer detailed spectroscopic data for 2-pyrimidinecarboxamide, it does mention a key structural characteristic of its complex with silver trifluoroacetate: a ribbon-like structure []. This suggests that 2-pyrimidinecarboxamide acts as a bridging ligand, connecting silver ions to form a polymeric chain. The specific arrangement and bonding interactions within this ribbon structure would require further investigation using techniques like X-ray crystallography. Understanding these structural details is essential for correlating the compound's structure with its properties and potential applications.

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